The synthesis of m-PEG3-phosphonic acid typically involves several methods, focusing on the incorporation of the phosphonic acid group into a polyethylene glycol backbone. One common approach is the reaction of polyethylene glycol derivatives with phosphonylating agents, such as phosphonic anhydrides or chlorophosphonates. The reaction conditions often include:
The molecular structure of m-PEG3-phosphonic acid consists of a central polyethylene glycol chain with three ethylene glycol units, linked to a phosphonic acid functional group at one end. The structure can be represented as follows:
This structure allows for significant interaction with biological molecules due to the hydrophilic nature of the polyethylene glycol chain and the reactivity of the phosphonic acid group. The presence of multiple oxygen atoms contributes to its high polarity, which is essential for solubility in aqueous environments .
m-PEG3-phosphonic acid can participate in various chemical reactions, including:
The mechanism of action for m-PEG3-phosphonic acid primarily revolves around its role as a linker in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other binds to the protein intended for degradation. The mechanism involves:
m-PEG3-phosphonic acid exhibits several notable physical and chemical properties:
These properties make m-PEG3-phosphonic acid particularly suitable for biomedical applications where solubility and stability are crucial.
The applications of m-PEG3-phosphonic acid are diverse and impactful within scientific research and pharmaceutical development:
The evolution of PEG-phosphonic acid conjugates is intertwined with advancements in both phosphorus chemistry and PEG-based bioconjugation. Phosphonic acids themselves have a rich history dating back to the 19th century, but their conjugation with polyethylene glycols represents a more recent innovation driven by the growing need for sophisticated bioconjugation tools:
Early Phosphonate Chemistry (Pre-1990s): Fundamental synthetic methodologies for phosphonates were established, including the Arbuzov reaction (forming P-C bonds via trialkyl phosphite reactions with alkyl halides) and the Michaelis-Becker reaction (alkylation of alkali phosphites). These methods primarily yielded simple alkyl or aryl phosphonates without functionalized spacers [7]. The McKenna procedure (bromotrimethylsilane dealkylation followed by methanolysis) emerged as a pivotal method for clean phosphonate ester deprotection, enabling reliable phosphonic acid production on complex molecules [4] [7].
Emergence of Functionalized Phosphonates (1990s-2000s): Research shifted toward phosphonic acids with additional functional groups. The synthesis of (2-aminoethyl)phosphonic acid and its derivatives demonstrated the biological relevance of phosphonates as phosphate mimics and metal chelators. Concurrently, polyethylene glycol chemistry advanced, with mPEG-carboxylic acids (e.g., m-PEG3-acid, CAS 209542-49-4) becoming established bioconjugation reagents [5] [8]. The conceptual leap of replacing the common carboxylic acid terminus with phosphonic acid created a novel linker class offering distinct coordination advantages.
Modern PROTAC Era (Post-2010): The rise of proteolysis-targeting chimeras (PROTACs) catalyzed demand for specialized linkers like m-PEG3-phosphonic acid. PROTACs require precise spatial organization of E3 ligase binders and target protein ligands. Phosphonic acid's ability to coordinate metals and form stable bonds with oxide surfaces made m-PEG3-phosphonic acid particularly valuable for constructing these heterobifunctional degraders and functionalizing inorganic nanoparticles. Its commercial availability (e.g., MedChemExpress HY-W096153) reflects its established role in chemical biology [1] [2] .
Table 1: Historical Milestones in PEG-Phosphonic Acid Development
Time Period | Key Development | Significance |
---|---|---|
Late 19th - Early 20th Century | Discovery of Arbuzov & Michaelis-Becker Reactions | Established foundational P-C bond formation methods |
1980s | McKenna Dealkylation Procedure | Enabled reliable conversion of phosphonate esters to phosphonic acids |
1990s | Commercialization of mPEG-carboxylic Acids (e.g., m-PEG3-acid) | Advanced PEG-based bioconjugation toolkit |
Early 2000s | Phosphonic Acid Functionalization of Nanoparticles | Demonstrated superior surface binding vs. carboxylates |
2010s-Present | Adoption in PROTACs & Targeted Imaging Agents | Enabled precise spatial control in complex chimeras |
The phosphonic acid group (-PO(OH)₂) confers distinctive physicochemical and biological properties crucial for advanced bioconjugation strategies, significantly differentiating it from the more common carboxylic acid terminators:
Enhanced Metal Coordination and Surface Binding: Phosphonic acids exhibit superior chelating affinity for di- and trivalent metal ions (e.g., Fe³⁺, Zr⁴⁺, Ti⁴⁺) compared to carboxylic acids. This stems from their multidentate binding capability and the higher charge density on the phosphorus oxygen bonds. In materials science, this translates to exceptional stability when functionalizing metal oxide surfaces (e.g., iron oxide nanoparticles). Bisphosphonates show even stronger binding than monophosphonates, but m-PEG3-phosphonic acid provides an optimal balance of synthetic accessibility and binding strength for many applications. The binding strength often exceeds that of carboxylic acids by orders of magnitude, forming robust monolayers resistant to displacement [3] [4] .
Acidity and Ionic Character: Phosphonic acids are stronger acids than their carboxylic counterparts (typical pKa₁ ~1.5-2.5, pKa₂ ~6.5-7.5 versus pKa ~4-5 for carboxylic acids). This enhanced acidity ensures greater ionization under physiological conditions (pH 7.4), significantly improving the water solubility of conjugates. The dianionic form (-PO(O⁻)₂) exhibits electrostatic characteristics resembling natural phosphate groups, facilitating biomimetic interactions. This property is exploited in bone-targeting molecules where hydroxyapatite affinity is critical [4] [7].
Metabolic Stability and Bioisosterism: The P-C bond in phosphonic acids is highly resistant to enzymatic and chemical hydrolysis compared to the ester linkages (P-O-C) in phosphates. This metabolic stability makes phosphonate conjugates valuable for in vivo applications requiring prolonged circulation or resistance to phosphatase activity. As phosphate bioisosteres, phosphonates effectively mimic transition states in enzymatic reactions, enabling the design of enzyme inhibitors while avoiding rapid metabolic deactivation [4] [7] [10].
Table 2: Functional Comparison of Linker Moieties in Bioconjugation
Property | Phosphonic Acid | Carboxylic Acid | Implications |
---|---|---|---|
Acidity (pKa) | pKa₁: 1.5-2.5; pKa₂: 6.5-7.5 | pKa: ~4.5 | Higher ionization state for phosphonates at physiological pH enhances solubility |
Metal Chelation Strength | Very High (Multidentate) | Moderate (Typically bidentate) | Superior surface binding to metal oxides; stable complex formation |
Enzymatic Stability (P-C vs O-C=O) | High (Resists phosphatases) | Moderate (Susceptible to esterases) | Longer plasma half-life for phosphonate conjugates |
Solubility (log POW) | ~1 log unit lower than analogous carboxylate | Higher | Enhanced aqueous solubility advantageous for biological applications |
Key Applications Leveraging m-PEG3-phosphonic acid:
The selection of a triethylene glycol (PEG3) unit in m-PEG3-phosphonic acid (C₇H₁₇O₆P, MW 228.18 g/mol) represents a calculated compromise between multiple physicochemical and biological factors, optimizing performance in complex molecular architectures:
Spatial Separation and Flexibility: The three ethylene oxide units (C₂H₄O)₃ create an optimal spacer length of approximately 12-15 Å. This provides sufficient distance to minimize steric clashes between bulky functional groups (e.g., proteins, nanoparticles, synthetic ligands) connected via the linker termini. Molecular modeling suggests this length permits a 120-180° angular freedom at the phosphonic acid binding site, facilitating optimal orientation for binding while preventing unfavorable interactions between conjugated moieties. Shorter linkers (e.g., PEG1 or PEG2) risk constraining conformation, while longer chains (PEG4+) may increase non-specific binding and reduce conjugation efficiency due to chain coiling [1] [8] [10].
Solubility and Hydration: The PEG3 spacer significantly enhances aqueous solubility without excessive hydrophilicity that might impede membrane permeability in cellular applications. Each ethylene oxide unit coordinates 2-3 water molecules, creating a hydration shell that minimizes aggregation of hydrophobic payloads. This contrasts with purely alkyl spacers (e.g., propyl) which offer no significant solubility enhancement. Experimental logP values for m-PEG3-phosphonic acid derivatives are typically 0.5-1.0 units lower than equivalent PEG-free phosphonates, confirming improved hydrophilicity [1] [5] [10].
Metabolic Stability and Biocompatibility: Unlike longer PEG chains (>PEG8), the PEG3 unit is resistant to oxidative degradation in vivo while remaining sufficiently short to avoid triggering anti-PEG immune responses—an increasing concern with higher molecular weight PEGs. Its compact size ensures rapid renal clearance of unconjugated linker, reducing potential toxicity. Pharmacokinetic studies comparing PEG-spacered peptides demonstrate that PEG3 optimally balances plasma half-life extension (reducing glomerular filtration rate vs. shorter spacers) with avoidance of the "stealth effect" associated with longer PEG chains that can decrease target tissue uptake [8] [10].
Table 3: Impact of PEG Spacer Length on Linker Performance
Spacer Type | Approximate Length (Å) | Key Advantages | Limitations |
---|---|---|---|
PEG1 | ~5-7 Å | Minimal steric footprint; simplest synthesis | Insufficient flexibility; poor solubility enhancement |
PEG2 | ~8-10 Å | Moderate flexibility; better than PEG1 | Limited solubility improvement; constrained geometry |
PEG3 (m-PEG3-phosphonic acid) | 12-15 Å | Optimal balance: flexibility & solubility; metabolic stability; low immunogenicity | Slightly more complex synthesis than shorter analogs |
PEG4-PEG8 | 16-30 Å | Enhanced solubility; greater flexibility | Increased potential for immune recognition; chain coiling may reduce effective length |
PEG9+ | >30 Å | Maximum solubility & longest circulation half-life | High immunogenicity risk; synthetic complexity; potential viscosity issues |
Molecular Design Insights:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2